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molecular formula C12H14O2 B3378262 2-Phenoxycyclohexanone CAS No. 14004-19-4

2-Phenoxycyclohexanone

Cat. No. B3378262
M. Wt: 190.24 g/mol
InChI Key: BKZGSYYAKPEVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677355B1

Procedure details

2-Phenoxy-cyclohexanol (13.64 g, 0.071 mol) was dissolved in acetone (260 mL), cooled to between 0° C. to 5° C., and Jones Reagent (2 M, 78 mL) was added dropwise. The reaction was stirred for 4.5 hours. The reaction mixture was poured into water (250 mL), and diethyl ether (500 mL) was added. The organic phase was separated from the aqueous phase, then washed with water, dried (over MgSO4), and concentrated to yellow crystals. The crystals were recrystallized from pentane to give 2-phenoxy-cyclohexanone (a compound of general Formula III) (10.22 g, 76%). 1 HNMR (CDCl3): δ7.2 (m, 2H), 7.0 (m, 2H), 6.8 (d, 1H), 4.6 (m, 1H), 2.6 (m, 1H), 2.4 (m, 2H), 2.0-1.8 (m, 5H) ppm.
Quantity
13.64 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[OH:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.O.C(OCC)C>CC(C)=O>[O:1]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13.64 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1C(CCCC1)O
Name
Quantity
260 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones Reagent
Quantity
78 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the aqueous phase
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to yellow crystals
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from pentane

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1C(CCCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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